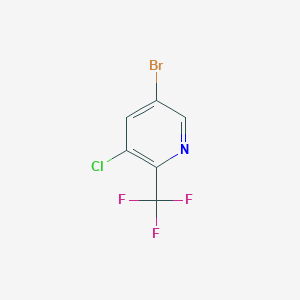
ethyl 6-(bromomethyl)pyridine-3-carboxylate hydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Ethyl 6-(bromomethyl)pyridine-3-carboxylate hydrobromide is a chemical compound with the CAS Number: 1909316-31-9 . It has a molecular weight of 325 . The IUPAC name for this compound is ethyl 6-(bromomethyl)nicotinate hydrobromide . It is typically stored at 4 degrees Celsius and is usually in the form of a powder .
Molecular Structure Analysis
The InChI code for ethyl 6-(bromomethyl)pyridine-3-carboxylate hydrobromide is 1S/C9H10BrNO2.BrH/c1-2-13-9(12)7-3-4-8(5-10)11-6-7;/h3-4,6H,2,5H2,1H3;1H . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
Ethyl 6-(bromomethyl)pyridine-3-carboxylate hydrobromide is a powder . It has a molecular weight of 325 .Safety and Hazards
The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . These indicate that the compound can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements include recommendations to avoid breathing dust/fume/gas/mist/vapors/spray and to wash thoroughly after handling .
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for ethyl 6-(bromomethyl)pyridine-3-carboxylate hydrobromide involves the bromination of ethyl 6-(methyl)pyridine-3-carboxylate followed by the reaction with hydrobromic acid.", "Starting Materials": [ "Ethyl 6-(methyl)pyridine-3-carboxylate", "Bromine", "Hydrobromic acid" ], "Reaction": [ "Step 1: Bromination of ethyl 6-(methyl)pyridine-3-carboxylate using bromine in the presence of a catalyst such as iron or aluminum bromide to yield ethyl 6-(bromomethyl)pyridine-3-carboxylate.", "Step 2: Addition of hydrobromic acid to ethyl 6-(bromomethyl)pyridine-3-carboxylate to form ethyl 6-(bromomethyl)pyridine-3-carboxylate hydrobromide." ] } | |
CAS RN |
1909316-31-9 |
Molecular Formula |
C9H11Br2NO2 |
Molecular Weight |
325 |
Purity |
0 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



